molecular formula C14H21ClN2O B1149117 N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride CAS No. 1223748-27-3

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride

Cat. No.: B1149117
CAS No.: 1223748-27-3
M. Wt: 268.785
InChI Key: JRKOTWNXVJULFC-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride is a benzamide derivative featuring a pyrrolidine ring substituted at the 3-position and ethyl-methyl groups on the amide nitrogen. This compound is typically synthesized through sequential alkylation and benzoylation reactions, followed by hydrochloric acid salt formation to enhance solubility and stability. Its structural framework is common in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators due to the pyrrolidine moiety’s ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-3-16(2)14(17)12-6-4-5-11(9-12)13-7-8-15-10-13;/h4-6,9,13,15H,3,7-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKOTWNXVJULFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC=CC(=C1)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676559
Record name N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1)
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Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-27-3, 12237-27-3
Record name Benzamide, N-ethyl-N-methyl-3-(3-pyrrolidinyl)-, hydrochloride (1:1)
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Record name N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1)
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Record name C.I. Solvent Red 119
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Mechanism of Action

Pharmacokinetics

It is known to have good solubility in solvents, which aids in its application as a dye.

Result of Action

The result of Solvent Red 119’s action is a change in color of the target material. The dye has good light and heat fastness, meaning it retains its color well when exposed to light and heat. This makes it suitable for use in a variety of industrial applications.

Action Environment

The efficacy and stability of Solvent Red 119 can be influenced by environmental factors such as light and heat. It is known to have good light and heat fastness, meaning it retains its color well under these conditions. It is also soluble in various organic solvents, which can affect its application and the resulting color intensity.

Biochemical Analysis

Biochemical Properties

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific receptors and enzymes, influencing their activity and function. For instance, it may interact with enzymes involved in neurotransmitter synthesis, thereby modulating their activity and affecting neurotransmitter levels in the brain. Additionally, this compound can form complexes with proteins, altering their conformation and function.

Biological Activity

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

1. Chemical Structure and Properties

This compound has the molecular formula C14H21ClN2OC_{14}H_{21}ClN_{2}O and a molecular weight of approximately 268.78 g/mol. The compound features a benzamide structure with a pyrrolidine ring, enhancing its solubility and biological activity.

2.1 Interaction with Biological Macromolecules

The compound exhibits notable interactions with various enzymes and receptors, influencing their activity. Key findings include:

  • Receptor Binding : It has been shown to bind to serotonin and dopamine receptors, suggesting its role in modulating neurotransmitter systems.
  • Enzyme Modulation : Interaction studies indicate that it may affect neurotransmitter synthesis pathways, potentially altering levels of key neurotransmitters in the brain.

2.2 Pharmacological Effects

The compound has demonstrated a range of pharmacological effects, including:

  • Neurotransmitter Modulation : Influences dopaminergic and serotonergic pathways, which may have implications for treating neurological disorders.
  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties, indicating its utility in pain management.

3.1 Impact on Cell Signaling

This compound influences several cellular processes:

  • Cell Proliferation and Apoptosis : It can activate or inhibit specific signaling pathways that affect cell growth and programmed cell death.

3.2 Gene Expression Modulation

Studies indicate that this compound can alter gene expression profiles in various cell types, leading to changes in cellular responses such as differentiation and metabolism.

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to:

  • Agonistic or Antagonistic Effects : Depending on the target receptor, it may act as either an agonist or antagonist, influencing signal transduction pathways that regulate cellular responses.

5.1 Neuropharmacological Studies

A study investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. Results showed significant improvements in behavior consistent with increased serotonergic activity, supporting its potential use as an antidepressant.

5.2 Anti-inflammatory Research

In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent.

6.1 Biological Activity Summary

Activity TypeObservationsReference
Neurotransmitter ModulationAlters levels of serotonin and dopamine
Anti-inflammatoryReduces cytokine production
Cell ProliferationAffects signaling pathways related to growth

6.2 Comparison with Similar Compounds

CompoundNeurotransmitter InteractionAnti-inflammatory EffectReference
This compoundYesYes
Other Pyrrole DerivativesVariableLimited

7. Conclusion

This compound is a promising compound with diverse biological activities, particularly in modulating neurotransmitter systems and exhibiting anti-inflammatory effects. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications in treating neurological disorders and inflammatory conditions.

Scientific Research Applications

Scientific Research Applications

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride has several notable applications:

1. Drug Discovery

  • Therapeutic Agent Development : This compound serves as a scaffold for developing new therapeutic agents targeting various diseases. Its structural features allow for modifications that can lead to enhanced efficacy and selectivity against specific biological targets.
  • Receptor Interaction Studies : It has been used to study interactions with neurotransmitter receptors, particularly in the context of neurological disorders. For example, it may influence dopaminergic and serotonergic pathways, which are vital for treating conditions such as depression and schizophrenia .

2. Biochemical Research

  • Enzyme Interaction : The compound is employed to investigate enzyme interactions that modulate neurotransmitter synthesis pathways. This can potentially alter neurotransmitter levels in the brain, providing insights into mechanisms underlying various neurological conditions.
  • Signal Transduction Studies : Its ability to bind with specific receptors allows researchers to explore cellular signaling pathways related to growth, differentiation, and apoptosis .

3. Antimicrobial and Anti-inflammatory Activity

  • Recent studies have highlighted its antimicrobial properties, demonstrating effectiveness against various bacterial strains. Additionally, it exhibits anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases .

Case Studies

Several studies have documented the applications of this compound:

  • Neuropharmacology : Research has shown that this compound can modulate neurotransmitter levels in animal models, suggesting potential applications in treating disorders like anxiety and depression .
  • Antimicrobial Testing : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
  • Inflammatory Response Modulation : Experimental models have indicated that this compound can reduce inflammation markers in response to inflammatory stimuli, supporting its use in anti-inflammatory therapies .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Table 1: Key Structural Differences

Compound Name Substituents on Benzamide Pyrrolidine Modifications Molecular Weight (g/mol) Reference
N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide HCl N-ethyl, N-methyl Unmodified pyrrolidin-3-yl ~340 (estimated) Target
Compound 57 (2,4-Dichloro-N-(4-chlorophenyl)-N-(pyrrolidin-3-yl)benzamide HCl) 2,4-Dichlorobenzoyl, 4-chlorophenyl None 369.5 (observed)
4-Decyl-N-(pyrrolidin-3-yl)benzamide HCl (4c/d) 4-Decyl None 331.27 (observed)
2-(Benzyloxy)-N-(pyrrolidin-3-yl)benzamide HCl 2-Benzyloxy None 332.83

Key Observations :

  • Alkyl Chains : The decyl chain in 4c/d () increases lipophilicity (logP), favoring membrane permeability and oral bioavailability, critical for Spns2 inhibitors .
  • Ether Linkages : The benzyloxy group in ’s compound introduces moderate polarity, balancing solubility and target engagement .

Key Observations :

  • Deprotection Efficiency : Boc removal with HCl in Compound 57 yields moderate efficiency (53%), whereas TFA treatment in 4c/d achieves higher yields (77–79%) .
  • Purification : HPLC is preferred for halogenated analogs (Compound 57), while recrystallization suffices for alkylated derivatives (4c/d) .

Physicochemical and Analytical Data

Table 3: Analytical Characterization

Compound Name 1H NMR (δ, ppm) HRMS (Observed) Biological Target Reference
Compound 57 9.35 (s, 1H), 7.55–7.30 (m, 7H) 369.5 (M+H)+ Trypanosoma brucei
4c/d (Decyl-pyrrolidinyl benzamide HCl) 3.60 (bs, 1H), 2.26 (m, 1H) 331.27 (M+H)+ Spns2 inhibitor
6b (Thiophen-3-yl benzamide HCl, ) Not specified 402.1 (M+H)+ LSD1 inhibitor

Key Observations :

  • NMR Signatures : Pyrrolidine protons (e.g., δ 3.60 in 4c/d) and aromatic regions (δ 7.55–7.30 in Compound 57) confirm structural integrity .
  • Mass Spectrometry : HRMS data align with theoretical values (e.g., 331.27 observed vs. 331.27 calculated for 4c/d), ensuring purity .

Preparation Methods

Core Benzamide Skeleton Formation

The synthesis begins with constructing the benzamide backbone. A common approach involves reacting 3-nitrobenzoic acid derivatives with chlorinating agents to form acyl chlorides, followed by amidation. For example, 4-methyl-3-nitrobenzoyl chloride is synthesized using thionyl chloride (SOCl₂) under reflux conditions. This intermediate is then coupled with pyrrolidin-3-amine derivatives via nucleophilic acyl substitution:

Ar-COCl+H2N-(pyrrolidin-3-yl)Ar-CONH-(pyrrolidin-3-yl)+HCl\text{Ar-COCl} + \text{H}_2\text{N-(pyrrolidin-3-yl)} \rightarrow \text{Ar-CONH-(pyrrolidin-3-yl)} + \text{HCl}

Reaction solvents such as chloroform or dichloromethane are preferred for their ability to stabilize intermediates. Yields for this step typically exceed 80% after purification by silica gel chromatography.

N-Ethyl-N-Methyl Substitution

Introducing the N-ethyl-N-methyl group requires alkylation or reductive amination. A patented method employs N-ethyl-N-methylcarbamoyl chloride to functionalize the amine group under basic conditions (e.g., NaH in THF):

Ar-CONH-(pyrrolidin-3-yl)+Cl-CO-N(CH₂CH₃)(CH₃)Ar-CON(CH₂CH₃)(CH₃)-(pyrrolidin-3-yl)+HCl\text{Ar-CONH-(pyrrolidin-3-yl)} + \text{Cl-CO-N(CH₂CH₃)(CH₃)} \rightarrow \text{Ar-CON(CH₂CH₃)(CH₃)-(pyrrolidin-3-yl)} + \text{HCl}

This step is conducted at 0–30°C to minimize side reactions, achieving 70–85% yields after aqueous workup.

Hydrochloride Salt Formation

The final step involves protonating the free base with hydrochloric acid. Crystallization from methanol/water mixtures (3:1 v/v) yields the hydrochloride salt with >99% purity. Critical parameters include:

  • Temperature : 0–5°C to prevent decomposition.

  • Stoichiometry : 1.1 equivalents of HCl to ensure complete salt formation.

Optimization Strategies

Catalytic Enhancements

The use of tetrabutylammonium bromide as a phase-transfer catalyst improves reaction rates in biphasic systems (e.g., chloroform/water). For example, amidation efficiency increases by 15–20% when the catalyst is added at 0.5 mol%.

Solvent Selection

Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in amidation steps, while chlorinated solvents (e.g., CH₂Cl₂) stabilize intermediates. A comparative study showed that switching from toluene to DMF reduced reaction time by 40% without compromising yield.

Purification Techniques

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (7:3) removes unreacted starting materials.

  • Recrystallization : Methanol/ether mixtures produce crystalline solids with ≥98% purity.

Analytical Validation

Structural Confirmation

  • ¹H NMR (DMSO-d₆): Peaks at δ 1.14 (t, 3H, -NCH₂CH₃), 2.66 (q, 2H, -NCH₂CH₃), and 3.81 (s, 2H, pyrrolidine-CH₂).

  • LC-MS : Molecular ion peak at m/z 268.785 [M+H]⁺.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) confirms ≥99% purity. Residual solvents (e.g., THF, DMF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Scale-Up Considerations

Industrial Protocols

A pilot-scale synthesis demonstrated that increasing batch size from 1 kg to 100 kg required:

  • Temperature Control : Jacketed reactors to maintain ±2°C during exothermic steps.

  • Continuous Extraction : Centrifugal partition chromatography for high-throughput purification.
    This approach achieved 78% overall yield at the 100 kg scale.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Acylation-Chloride8599.3High scalabilityRequires SOCl₂ handling
Reductive Amination7798.5Mild conditionsLonger reaction time
Salt Crystallization9599.8Eliminates chromatographic stepsSensitive to stoichiometry

Emerging Alternatives

Microwave-Assisted Synthesis

Recent studies report a 30-minute reaction time for amidation steps using microwave irradiation (100 W, 120°C), though yields remain comparable to conventional methods (82–84%).

Flow Chemistry

Microreactor systems enable continuous synthesis with 20% reduced solvent usage. Preliminary data show 89% yield in a 24-hour run, suggesting potential for industrial adoption.

Q & A

Q. What are the recommended synthetic routes for N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride, and how can reaction conditions be optimized?

The synthesis of structurally analogous benzamide derivatives often involves multi-step protocols, including alkylation of amines (e.g., pyrrolidine derivatives) followed by benzoylation with activated acyl chlorides. For example, a related compound (2,4-dichloro-N-(4-chlorophenyl)-N-(pyrrolidin-3-yl)benzamide hydrochloride) was synthesized via N-Boc-3-pyrrolidinone alkylation, benzoylation with 2,4-dichlorobenzoyl chloride, and HCl-mediated deprotection, achieving 53% yield after HPLC purification . Key optimization parameters include:

  • Temperature control : Exothermic reactions (e.g., acylation) require gradual reagent addition to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
  • Purification : Reverse-phase HPLC or column chromatography is critical for isolating high-purity products (>95% by NMR) .

Q. Which analytical techniques are most effective for characterizing this compound and validating its structural integrity?

A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR : Resolves substituent positions on the pyrrolidine and benzamide moieties (e.g., δ 9.35 ppm for NH in pyrrolidine derivatives) .
  • ESI-MS : Confirms molecular weight (e.g., m/z 369.5 [M+H]+ for a related compound) .
  • HPLC : Monitors reaction progress and purity (>98% is typical for pharmacological studies) .
  • X-ray crystallography : Optional for absolute stereochemical confirmation in chiral analogs .

Advanced Research Questions

Q. How does the substitution pattern on the benzamide and pyrrolidine rings influence biological activity, and what structural modifications are suggested for target optimization?

Substituents on the benzamide ring (e.g., halogens, methoxy groups) and pyrrolidine nitrogen (e.g., ethyl, methyl) modulate lipophilicity, target binding, and metabolic stability. For instance:

  • Electron-withdrawing groups (e.g., Cl, F) on the benzamide enhance enzymatic inhibition by polarizing the amide bond .
  • N-Alkylation (e.g., ethyl, methyl) on pyrrolidine reduces basicity, potentially improving blood-brain barrier penetration . Structural optimization strategies include:
  • Introducing biostable isosteres (e.g., replacing ester linkages with amides).
  • Incorporating target-specific pharmacophores (e.g., sulfonamide groups for kinase inhibition) .

Q. What experimental approaches can resolve contradictions in biological activity data across structural analogs?

Discrepancies in activity may arise from variations in assay conditions or off-target interactions. Methodological solutions include:

  • Dose-response profiling : Compare IC50 values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Molecular docking : Validate binding poses using crystallographic data from related targets (e.g., homology models of GPCRs or ion channels) .
  • Metabolic stability assays : Assess hepatic microsomal degradation to rule out pharmacokinetic confounding factors .

Q. How can researchers design robust in vitro/in vivo studies to evaluate the compound’s mechanism of action?

  • In vitro :
  • Use radioligand binding assays to measure affinity for receptors (e.g., σ1, dopamine D2).
  • Employ cell-based reporter systems (e.g., cAMP or calcium flux assays) for functional activity .
    • In vivo :
  • Prioritize pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma exposure with efficacy in disease models (e.g., neuropathic pain or schizophrenia) .
  • Include negative controls (e.g., enantiomers or scrambled analogs) to confirm target specificity .

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